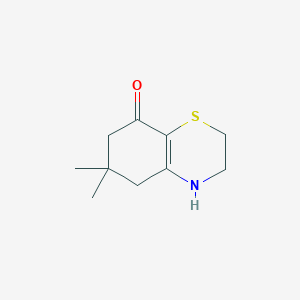
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable ketone or aldehyde under acidic or basic conditions to form the desired benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to exert its effects.
相似化合物的比较
Similar Compounds
Benzothiazine: A related compound with similar structural features.
Benzothiazole: Another sulfur-containing heterocycle with different biological activities.
Thiazolidine: A simpler sulfur-containing ring structure.
Uniqueness
6,6-Dimethyl-3,4,6,7-tetrahydro-2H-1,4-benzothiazin-8(5H)-one is unique due to its specific substitution pattern and ring structure, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
89500-73-2 |
|---|---|
分子式 |
C10H15NOS |
分子量 |
197.30 g/mol |
IUPAC 名称 |
6,6-dimethyl-3,4,5,7-tetrahydro-2H-1,4-benzothiazin-8-one |
InChI |
InChI=1S/C10H15NOS/c1-10(2)5-7-9(8(12)6-10)13-4-3-11-7/h11H,3-6H2,1-2H3 |
InChI 键 |
YDOFFHXVJSWLLU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(=O)C1)SCCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



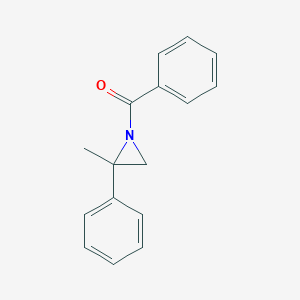
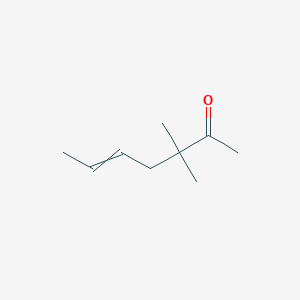
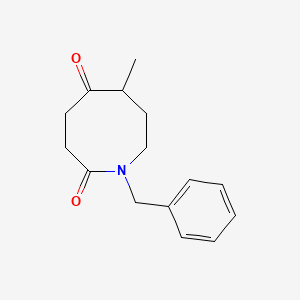
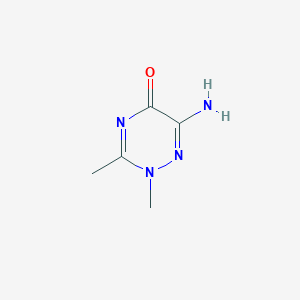
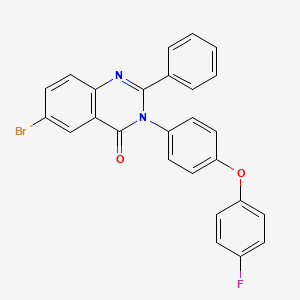



![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
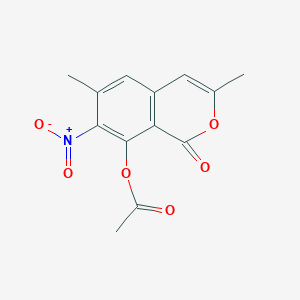
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
